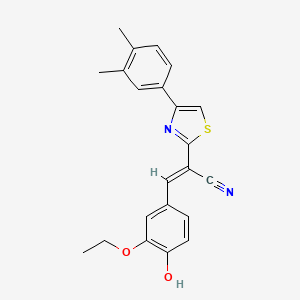

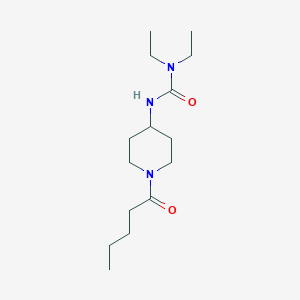

![molecular formula C14H12N4O4S3 B2931793 2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide CAS No. 448930-21-0](/img/structure/B2931793.png)

2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-ylthio compounds are a class of organic compounds that contain a benzo[d]thiazole ring system. They are often used in the synthesis of various pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic methods such as NMR (1H and 13C), HR-MS, and FT-IR .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can participate in excited-state intramolecular proton transfer (ESIPT), which can result in unique photophysical properties .Physical And Chemical Properties Analysis

These compounds often have good thermal stability and electrochemical stability . Their photophysical properties can be systematically studied using experimental and theoretical methods .Scientific Research Applications

Synthesis and Characterization

- Al-Omran and El-Khair (2016) synthesized novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, including the specific compound . They characterized these compounds using 1H-NMR, 13C-NMR spectra, and X-ray crystallography, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Anticancer Applications

- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. Their study involved evaluating the cytotoxic activity of these compounds against various cancer cell lines, including glioma and lung adenocarcinoma (Osmaniye et al., 2018).

Antimicrobial Applications

- Desai et al. (2006) explored the antimicrobial potential of novel 4-thiazolidinones derived from 2-(benzothiazol-2-ylthio)-N’-benzylideneacetohydrazide, demonstrating their effectiveness against various bacteria and fungi (Desai, Raval, & Desai, 2006).

- Kaplancıklı et al. (2004) reported the synthesis and study of antibacterial and antifungal activities of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles, highlighting their significant antimicrobial properties (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Other Applications

- Rida et al. (2006) evaluated a series of synthesized compounds for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities, providing insight into the broad spectrum of potential applications for these derivatives (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).

- Bhatt, Nimavat, and Vyas (2013) synthesized novel thiazolidinone derivatives and tested their antibacterial and antifungal activities, further expanding the application of these compounds in the field of antimicrobial research (Bhatt, Nimavat, & Vyas, 2013).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. It has been reported that the compound exhibits luminescent properties . This suggests that the compound may interact with its targets by transferring energy in the form of light, but this is purely speculative and requires further investigation.

Biochemical Pathways

Its luminescent properties suggest that it may be involved in energy transfer processes

Result of Action

The compound has been used as a luminescent material . It has been characterized by NMR, high-resolution mass spectrometry, and elemental analysis, and it has shown good thermal and electrochemical stability . .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its luminescent properties may be affected by temperature, pH, and the presence of other molecules . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S3/c19-10(5-9-12(21)16-13(22)24-9)17-18-11(20)6-23-14-15-7-3-1-2-4-8(7)25-14/h1-4,9H,5-6H2,(H,17,19)(H,18,20)(H,16,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCGQNQJDBSZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)CC3C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)

![3-[[3-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline](/img/structure/B2931711.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![9-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2931719.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)

![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)

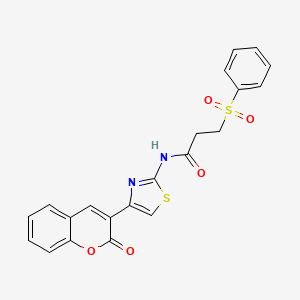

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)